molecular formula C17H26 B13943265 1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene CAS No. 61761-58-8

1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13943265
CAS No.: 61761-58-8
M. Wt: 230.4 g/mol
InChI Key: DPRQBGUJHBMNCW-UHFFFAOYSA-N
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Description

1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C17H26. It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene where the aromatic ring system is partially hydrogenated. This compound is characterized by the presence of butyl and propyl groups attached to the tetrahydronaphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with butyl and propyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the tetrahydronaphthalene, followed by the addition of the alkyl halides under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of naphthalene followed by selective alkylation. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for the hydrogenation step, while Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst is employed for the alkylation process.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into fully saturated hydrocarbons using hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

    Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts alkylation or acylation reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Introduction of alkyl or acyl groups into the aromatic ring.

Scientific Research Applications

1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:

    1-Butyl-4-pentyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a pentyl group instead of a propyl group.

    1-Butyl-4-hexyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a hexyl group instead of a propyl group.

    1-Butyl-1,2,3,4-tetrahydronaphthalene: Lacks the propyl group, making it less complex.

Properties

CAS No.

61761-58-8

Molecular Formula

C17H26

Molecular Weight

230.4 g/mol

IUPAC Name

1-butyl-4-propyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C17H26/c1-3-5-9-15-13-12-14(8-4-2)16-10-6-7-11-17(15)16/h6-7,10-11,14-15H,3-5,8-9,12-13H2,1-2H3

InChI Key

DPRQBGUJHBMNCW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(C2=CC=CC=C12)CCC

Origin of Product

United States

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